molecular formula C19H37NO B3051791 3-hexadecoxypropanenitrile CAS No. 3605-77-4

3-hexadecoxypropanenitrile

Cat. No.: B3051791
CAS No.: 3605-77-4
M. Wt: 295.5 g/mol
InChI Key: UAHOEGZWOAYFTI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexadecoxypropanenitrile typically involves the reaction of 3-chloropropanenitrile with hexadecanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of hexadecanol attacks the carbon atom bonded to the chlorine in 3-chloropropanenitrile, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hexadecoxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.

Major Products Formed

    Oxidation: Hexadecanoic acid and 3-hydroxypropanenitrile.

    Reduction: Hexadecanamine and 3-aminopropanol.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

3-Hexadecoxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems due to its amphiphilic nature.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of surfactants and emulsifiers due to its long alkyl chain and polar nitrile group.

Mechanism of Action

The mechanism of action of 3-hexadecoxypropanenitrile involves its interaction with biological membranes due to its amphiphilic nature. The long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Octadecoxypropanenitrile: Similar structure with an octadecyl chain instead of a hexadecyl chain.

    3-Dodecoxypropanenitrile: Contains a dodecyl chain, making it shorter than 3-hexadecoxypropanenitrile.

    3-Tetradecoxypropanenitrile: Features a tetradecyl chain, also shorter than the hexadecyl chain.

Uniqueness

This compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of surfactants and emulsifiers.

Properties

IUPAC Name

3-hexadecoxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h2-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHOEGZWOAYFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063099
Record name Propanenitrile, 3-(hexadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3605-77-4
Record name 3-(Hexadecyloxy)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3605-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-(hexadecyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-(hexadecyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3-(hexadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanenitrile 3- (hexadecyloxy)-,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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